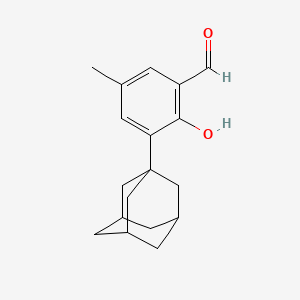

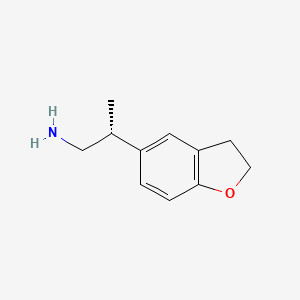

3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde

カタログ番号 B2967157

CAS番号:

231963-91-0

分子量: 270.372

InChIキー: OWOMHMMDYAHLEY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

-

Synthesis of Unsaturated Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis methods involve various chemical and catalytic transformations .

- Results : The high reactivity of these compounds has led to the development of novel methods for their preparation, and to the polymerization reactions .

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives

- Field : Organic Chemistry

- Application : The synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Methods : The synthesis methods involve various chemical reactions, including total synthesis, ring expansion, and ring contraction .

- Results : This method has led to the creation of various adamantane derivatives .

-

Direct Radical Functionalization

- Field : Organic & Biomolecular Chemistry

- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .

- Methods : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

- Results : Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

-

Anionic Copolymerization

- Field : Polymer Chemistry

- Application : Kobayashi et al. report on their in-depth investigation into the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene with sec-BuLi in cyclohexane at 40°C .

- Methods : This process is distinctive in the presence of 1,4-diene structures in the starting monomers . Unlike the homopolymerization of dienes, introducing adamantyl substituents enhances the yields of 1,4-addition polymers .

- Results : The study provides insights into the effects of adamantyl substituents on the polymerization process .

-

Direct Radical Functionalization

- Field : Organic & Biomolecular Chemistry

- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .

- Methods : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

- Results : Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

-

Synthesis of Novel Adamantyl and Homoadamantyl-Substituted Compounds

- Field : Medicinal Chemistry

- Application : The synthesis of racemic β-hydroxy acids 2, 3, and 4 involves the chemoselective reduction of corresponding β-keto esters .

- Methods : This method was applied in the synthesis of 1 , with concomitant hydroxy ester hydrolysis . Hydroxy acid 4 was obtained via aldol condensation of 1-homoadamantylacetic acid .

- Results : This method has led to the creation of various adamantane derivatives .

特性

IUPAC Name |

3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-11-2-15(10-19)17(20)16(3-11)18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,10,12-14,20H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOMHMMDYAHLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Into a 100 ml reactor thoroughly dried and purged with nitrogen, 11.22 g (46.30 mmol) of 2-(1-adamantyl)-4-methylphenol and 100 ml of THF were introduced. To the reactor, 16.20 ml of an ether solution containing 48.60 mmol of ethylmagnesium bromide was dropwise added at 0° C. over a period of 30 minutes, then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 2.5 hours. Then, 300 ml of toluene was added, and the system was heated to 100° C. to give an opaque white slurry. After the slurry was cooled to room temperature, 3.80 g (126.54 mmol) of paraformaldehyde and 7.10 ml (70.17 mmol) of triethylamine were added, followed by stirring at 85° C. for 30 minutes. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated, and the solid precipitated was vacuum dried to obtain 10.51 g (yield: 84%) of 3-(1-adamantyl)-5-methylsalicylaldehyde.

Yield

84%

Citations

For This Compound

3

Citations

Two new oxorhenium(V) and two new arylimidorhenium(V) complexes of the Schiff base ligands 2-hydroxybenzaldehyde-((1R,2S)-1-amino-2-indanol)imine (1) (H 2 L 1 ) and 3-(1-…

Number of citations: 38

pubs.acs.org

I. The diastereoselective hetero-Diels—Alder reaction between Danishefsky's diene and chiral aldehydes is catalyzed by chiral chromium-Schiff base complexes. The stereochemical …

Number of citations: 0

search.proquest.com

On interacting 2-hydroxymethylphenols and the Lawesson's reagent 2-(4-methoxyphenyl)-4H-1,3,2-benzoxathiaphosphinine-2-sulfides were obtained. The formation of highly reactive o…

Number of citations: 2

link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)

![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)

![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)

![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)

![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)